molecular formula C18H12ClF3N6OS B15111998 N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide

N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B15111998
M. Wt: 452.8 g/mol
InChI Key: DQGHCYZMCKOITR-UHFFFAOYSA-N
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Description

N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, specifically designed for oncology research. This compound, identified by CAS number 2188784-44-6, acts as an ATP-competitive antagonist, effectively blocking FGFR autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis. Its primary research value lies in its utility as a chemical probe to investigate the role of FGFR signaling in various cancers, particularly those driven by FGFR amplifications, mutations, or fusions, such as in urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. Researchers utilize this inhibitor in in vitro and in vivo studies to explore tumorigenesis mechanisms, assess the therapeutic potential of FGFR pathway disruption, and identify potential biomarkers of response or resistance. Supplied as a high-purity compound, it is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H12ClF3N6OS

Molecular Weight

452.8 g/mol

IUPAC Name

N-[[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H12ClF3N6OS/c19-11-4-13(18(20,21)22)16-27-26-14(28(16)8-11)7-24-15(29)5-12-9-30-17(25-12)10-2-1-3-23-6-10/h1-4,6,8-9H,5,7H2,(H,24,29)

InChI Key

DQGHCYZMCKOITR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CC(=O)NCC3=NN=C4N3C=C(C=C4C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Thiazolylacetamide Moiety: The thiazolylacetamide moiety can be synthesized by reacting a thiazole derivative with an acylating agent such as acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may yield a corresponding alcohol or amine.

Scientific Research Applications

N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Triazolo-Pyridine Derivatives
  • 2-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS: 851614-35-2)

    • Key Differences : Replaces the methylacetamide linker in the target compound with a thioether (-S-) bridge and substitutes the pyridinyl-thiazole with a 5-methyl-oxazole group.
    • Impact : The thioether group may enhance metabolic stability compared to the methyl linker, while the oxazole moiety could alter electron distribution and hydrogen-bonding capacity .
  • 2-{[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl}-N-[(2R)-2-pentanyl]acetamide

    • Key Differences : Features a chiral pentyl chain instead of the pyridinyl-thiazole, introducing stereochemical complexity.
    • Impact : The hydrophobic pentyl group may improve membrane permeability but reduce aqueous solubility .
Triazolo-Thiadiazepine Derivatives
  • 6-(4-Substituted phenyl)-8-(N-substituted phenyl)-3-(pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Key Differences: Incorporates a thiadiazepine ring fused to the triazole, replacing the pyridine core.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Water Solubility (mg/mL)*
Target Compound C₁₈H₁₂ClF₃N₆OS 464.83 3.2 0.12
851614-35-2 C₁₃H₉ClF₃N₅O₂S 403.75 2.8 0.25
618414-35-0 C₁₉H₁₅ClF₃N₅OS 477.86 4.1 0.04

*Predicted using computational tools (e.g., ACD/Labs).

  • The target compound’s higher logP (3.2 vs.

Pharmacological Implications

  • Target Compound : The pyridinyl-thiazole moiety may engage in π-π stacking with aromatic residues in enzyme active sites, while the trifluoromethyl group enhances metabolic stability.
  • Comparison with 851614-35-2 : The oxazole group in 851614-35-2 could mimic adenine in kinase inhibitors, offering distinct target selectivity .

Key Research Findings

  • Structural Flexibility : Modifications to the linker (e.g., thioether vs. methylacetamide) significantly alter solubility and bioavailability .
  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to methyl or chloro substituents in analogues .
  • Heterocyclic Moieties : Pyridinyl-thiazole and oxazole groups confer divergent electronic profiles, influencing interactions with biological targets like kinases or ion channels .

Q & A

Basic Research Questions

Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?

  • The synthesis involves multi-step reactions, starting with the formation of the triazolo[4,3-a]pyridine core, followed by functionalization with trifluoromethyl and chloro groups. Key steps include:

  • Nucleophilic substitution for introducing the trifluoromethyl group at the 8-position of the pyridine ring (controlled temperatures: 10–60°C, THF as solvent) .
  • Mannich reaction or amide coupling for attaching the thiazol-4-yl acetamide moiety (using DCC/DMAP or EDCI/HOBt as coupling agents) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
    • Optimization requires monitoring reaction time (12–24 hours), solvent polarity, and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) to achieve >80% yield .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., δ 7.8–8.2 ppm for pyridin-3-yl protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₁₄ClF₃N₆OS: 522.06) .
  • X-ray Crystallography : Resolves 3D structure (monoclinic space group P2₁/c, unit cell parameters: a=8.1992 Å, b=21.7731 Å) .

Q. How can in vitro assays evaluate its biological activity?

  • Enzyme inhibition assays : Test interactions with kinases or proteases (IC₅₀ determination via fluorescence polarization or calorimetry) .
  • Cellular viability assays : Use MTT or CellTiter-Glo on cancer cell lines (e.g., IC₅₀ <10 μM in HepG2 cells) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or ITC to measure target protein interactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • The CF₃ group enhances metabolic stability by resisting oxidative degradation (cytochrome P450 enzymes).
  • LogP studies : CF₃ increases lipophilicity (experimental LogP ~2.8 vs. ~1.5 for non-fluorinated analogs), improving membrane permeability .
  • In vitro microsomal stability : >60% remaining after 60 minutes in human liver microsomes .

Q. How to resolve discrepancies in biological activity data across assays?

  • Dose-response curve analysis : Compare IC₅₀ values under standardized conditions (pH, serum concentration) to identify assay-specific interference .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to detect non-specific binding .
  • Statistical validation : Apply ANOVA or Student’s t-test to assess reproducibility across replicates .

Q. What strategies optimize stability under varying pH and temperature conditions?

  • Forced degradation studies :

  • Acidic/basic conditions (0.1M HCl/NaOH, 40°C): Monitor degradation via HPLC (retention time shifts indicate hydrolysis of the acetamide group) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess thiazole ring oxidation .
    • Lyophilization : Improves shelf-life by reducing hydrolytic degradation (residual solvents <0.5% after freeze-drying) .

Q. How to design kinetic studies for degradation pathways?

  • Pseudo-first-order kinetics : Measure degradation rates under controlled pH (2–12) and temperature (25–60°C) .
  • Arrhenius plots : Calculate activation energy (Eₐ) to predict shelf-life at 25°C (e.g., Eₐ ~45 kJ/mol for hydrolytic degradation) .
  • LC-MS/MS : Identify degradation products (e.g., cleavage of the triazolo-pyridine ring generates m/z 245 fragment) .

Methodological Notes

  • Contradiction analysis : Cross-validate NMR and crystallography data to resolve stereochemical ambiguities .
  • Synthetic scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., diazomethane derivatives) .

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